5-(6-Quinolyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that combines a quinoline moiety with an oxazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and oxazole rings endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of quinoline derivatives with oxazole precursors in the presence of a suitable catalyst. For instance, the reaction of 6-quinolinecarboxylic acid with an oxazole derivative under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline-oxazole compounds .
Scientific Research Applications
5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the oxazole ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline moiety and exhibit similar biological activities.
Oxazole derivatives: Compounds such as oxazolone and oxazolidinone share the oxazole ring and have comparable chemical properties.
Uniqueness
5-(quinolin-6-yl)-1,2-oxazole-3-carboxylic acid is unique due to the combination of quinoline and oxazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8N2O3 |
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Molecular Weight |
240.21 g/mol |
IUPAC Name |
5-quinolin-6-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-13(17)11-7-12(18-15-11)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H,16,17) |
InChI Key |
ZCAOVUCZBPRNGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC(=NO3)C(=O)O)N=C1 |
Origin of Product |
United States |
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